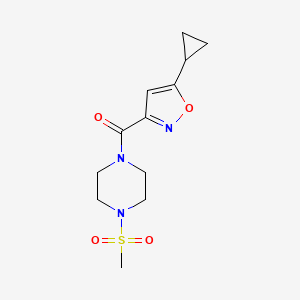

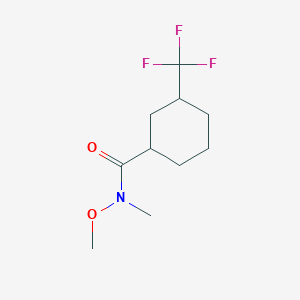

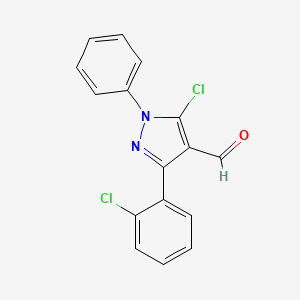

N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as BPDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPDIC is a heterocyclic compound that belongs to the family of isochromenes and is synthesized through a multi-step process.

Mécanisme D'action

Target of Action

Similar compounds have been found to target various receptors and enzymes, which play crucial roles in different biological processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Action Environment

Similar compounds have been studied for their behavior in different environments .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is that it has shown promising anti-tumor and anti-inflammatory properties in preclinical studies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. This compound also has a relatively low yield in the synthesis process, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for the research and development of N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One direction is to improve the solubility of this compound in water to make it more suitable for in vivo administration. Another direction is to explore the potential applications of this compound in organic electronics and other material science fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Méthodes De Synthèse

The synthesis of N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves a multi-step process that starts with the reaction between 2-hydroxybenzaldehyde and acetophenone to form 2-hydroxychalcone. The intermediate product is then reacted with an acid anhydride, such as acetic anhydride, to form the corresponding dihydroisochromene. The final step involves the reaction of the dihydroisochromene with benzoyl chloride to form this compound. The overall yield of the synthesis process is around 25%.

Applications De Recherche Scientifique

N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anti-tumor properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of damaged proteins in cells. This compound has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.

In material science, this compound has been studied for its potential applications in organic electronics. This compound has been shown to exhibit good electron transport properties, making it a promising candidate for the development of organic electronic devices.

Analyse Biochimique

Biochemical Properties

The compound has been studied for its potential role in biochemical reactions. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-benzoylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide have been observed to change over time. Studies have reported a slowly developing, modest fall in mean arterial blood pressure, associated with a progressive, hyperemic hindquarters vasodilatation . No consistent changes in renal or mesenteric hemodynamics were observed .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Propriétés

IUPAC Name |

N-(2-benzoylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c25-21(15-8-2-1-3-9-15)18-12-6-7-13-19(18)24-22(26)20-14-16-10-4-5-11-17(16)23(27)28-20/h1-13,20H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZITOAXOIYGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2624971.png)

![2-(4-Anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2624974.png)

![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)

![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)

![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)